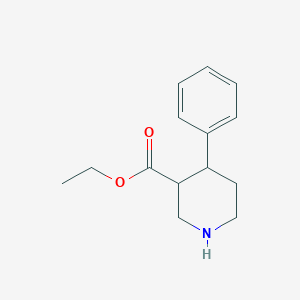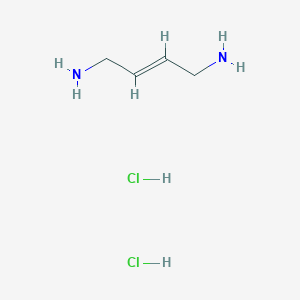![molecular formula C15H10F3NO2S B180662 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene CAS No. 106310-19-4](/img/structure/B180662.png)
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene, also known as TFPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cell signaling pathways.
Wirkmechanismus
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene acts as a covalent inhibitor of PTPs by forming a stable adduct with the active site cysteine residue of the enzyme. This results in the irreversible inhibition of PTP activity, leading to the activation of downstream signaling pathways. 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been shown to selectively inhibit a subset of PTPs, including PTP1B, TCPTP, and SHP2, while sparing other members of the PTP family.
Biochemical and Physiological Effects:
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been shown to modulate various cellular processes by regulating the activity of PTPs. For example, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been reported to enhance insulin signaling by inhibiting PTP1B, a negative regulator of insulin signaling. 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has also been shown to inhibit the proliferation of cancer cells by targeting PTPs involved in cell growth and survival pathways. Additionally, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been reported to attenuate inflammation by inhibiting PTPs involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene in lab experiments is its high potency and selectivity for PTPs. This allows for the specific inhibition of PTPs of interest, without affecting other members of the PTP family. However, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene also has some limitations, including its irreversible inhibition of PTPs, which can make it difficult to study the dynamic regulation of PTP activity. Additionally, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene can react with other cysteine-containing proteins, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for the use of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene in scientific research. One area of interest is the development of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene-based therapies for diseases associated with dysregulated PTP activity, such as cancer and diabetes. Another area of interest is the investigation of the role of PTPs in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of novel PTP inhibitors based on the structure of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene could lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene involves the reaction of 4-(trifluoromethyl)thiophenol with 4-chloro-2-methylphenyl isocyanate in the presence of a base. The resulting product is then purified by column chromatography. This method has been reported to yield 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been widely used in scientific research due to its potent inhibitory effects on PTPs. PTPs are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been used as a tool to investigate the role of PTPs in disease pathogenesis and as a potential therapeutic target.
Eigenschaften
CAS-Nummer |
106310-19-4 |
|---|---|
Produktname |
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene |
Molekularformel |
C15H10F3NO2S |
Molekulargewicht |
325.31 g/mol |
IUPAC-Name |
4-isocyanato-2-methyl-1-[4-(trifluoromethylsulfanyl)phenoxy]benzene |
InChI |
InChI=1S/C15H10F3NO2S/c1-10-8-11(19-9-20)2-7-14(10)21-12-3-5-13(6-4-12)22-15(16,17)18/h2-8H,1H3 |
InChI-Schlüssel |
CZFVFSDQWWYJCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=C=O)OC2=CC=C(C=C2)SC(F)(F)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=C=O)OC2=CC=C(C=C2)SC(F)(F)F |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



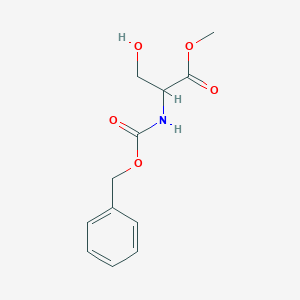
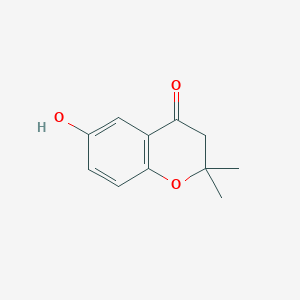
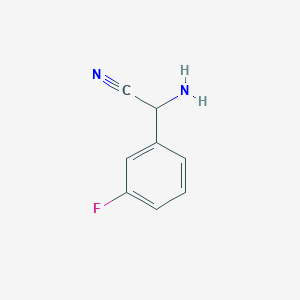
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)
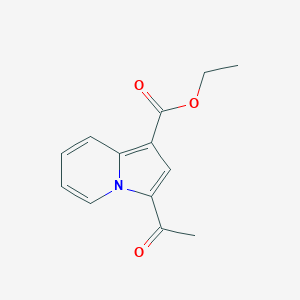
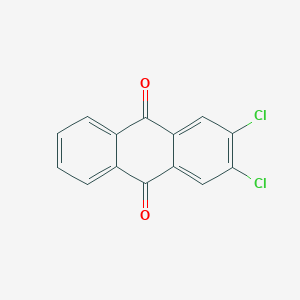
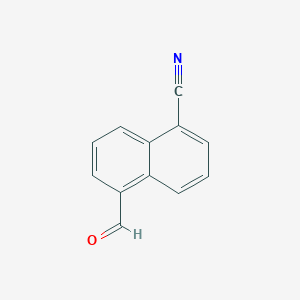


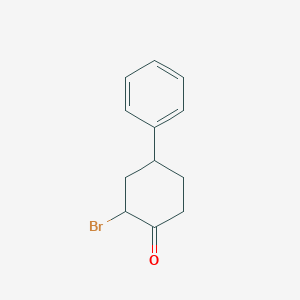
![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
